5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole
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Overview
Description
5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One common method involves the (3 + 2) cycloaddition reaction, where a nitrile oxide reacts with an alkyne to form the isoxazole ring . The reaction conditions often include the use of mild bases and solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the process is cost-effective and environmentally friendly. This could include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or hydrochloric acid in water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted isoxazole derivatives .
Scientific Research Applications
5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of isoxazol-5-yl(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: A simpler analog with similar biological activities but lacking the trifluoroethoxy and azetidinyl groups.
Thiadiazole: A related compound with one sulfur and two nitrogen atoms, used in various therapeutic applications.
Uniqueness
5-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]-1,2-oxazole is unique due to its trifluoroethoxy and azetidinyl groups, which impart distinct chemical and biological properties. These groups can enhance the compound’s stability, solubility, and binding affinity to molecular targets, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
1,2-oxazol-5-yl-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O3/c10-9(11,12)5-16-6-3-14(4-6)8(15)7-1-2-13-17-7/h1-2,6H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVZCJDQGSCELO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=NO2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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